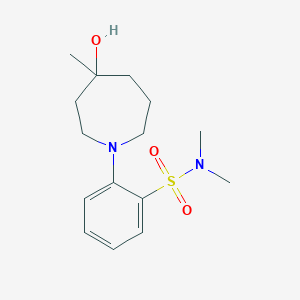
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. CCMA is a small molecule that belongs to the class of amides and has a molecular weight of 278.74 g/mol. In
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including but not limited to, protein tyrosine phosphatases, matrix metalloproteinases, and cannabinoid receptors. 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has also been shown to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide may act as an inhibitor of enzymes and receptors by binding to their active sites and preventing their normal functioning. This may result in a decrease in the activity of these enzymes and receptors, leading to the observed effects of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide.
Biochemical and Physiological Effects
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways. 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. Additionally, 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been found to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have a wide range of potential applications, making it a versatile compound for use in various research areas. However, one limitation of using 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide. One area of interest is the development of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide-based drugs for the treatment of diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide, which may provide insight into the development of new drugs targeting enzymes and receptors. Additionally, further research is needed to explore the potential applications of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in other areas of research, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide can be achieved through a multi-step process that involves the reaction of 2-cyano-6-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide. The overall yield of this synthesis method is around 60%.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7(6-12)10(8)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUQBTIBZGYJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)




![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)
